molecular formula C26H33FO6 B583873 21-Desacetyl Amcinonide CAS No. 55646-99-6

21-Desacetyl Amcinonide

Cat. No. B583873
CAS RN: 55646-99-6
M. Wt: 460.542
InChI Key: FLDUYPKFSAAGBK-LFZVSNMSSA-N
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Description

21-Desacetyl Amcinonide is a chemical compound with the molecular formula C26H33FO6 . It is used in pharmaceutical toxicology .


Molecular Structure Analysis

The molecular structure of 21-Desacetyl Amcinonide is characterized by the molecular formula C26H33FO6 . The molecular weight of this compound is 460.54 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 21-Desacetyl Amcinonide are characterized by its molecular formula C26H33FO6 and a molecular weight of 460.54 .

Scientific Research Applications

Neurology

In the field of neurology, 21-Desacetyl Amcinonide may be utilized as a reference material for the development of therapeutic agents. Its role in neurology could be pivotal in understanding the biochemical pathways and assisting in the creation of drugs aimed at neurological disorders .

Cancer Research

21-Desacetyl Amcinonide: could be significant in cancer research, particularly in the development of chemotherapeutic agents. Its properties might be explored to understand its interactions with cancer cells and its potential use in targeted therapy .

COVID-19 Research

During the COVID-19 pandemic, compounds like 21-Desacetyl Amcinonide could be investigated for their efficacy against the SARS-CoV-2 virus. Research might focus on its potential antiviral properties or its use in symptom management for COVID-19 patients .

Infectious Disease Research

This compound could be a critical component in the study of infectious diseases. It might be used in the synthesis of molecules that interact with pathogens or in the development of new diagnostic tools to detect infectious agents .

Synthetic Chemistry

In synthetic chemistry, 21-Desacetyl Amcinonide may serve as a building block for complex organic synthesis. Its application could be crucial in the creation of new compounds with potential therapeutic benefits .

Mechanism of Action

While specific information on the mechanism of action of 21-Desacetyl Amcinonide is not available, it is worth noting that Amcinonide, a related compound, is a topical corticosteroid. Topical corticosteroids work by reducing or inhibiting the actions of chemicals in the body that cause inflammation, redness, and swelling .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDUYPKFSAAGBK-LFZVSNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747501
Record name (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Desacetyl Amcinonide

CAS RN

55646-99-6
Record name 21-Desacetyl amcinonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055646996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-DESACETYL AMCINONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7D7KVX8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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